1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one
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Overview
Description
1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a hydroxy-dimethoxyphenyl group and a dihydropyridinone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with an appropriate pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohols or amines .
Scientific Research Applications
1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation, by acting as a scavenger of reactive oxygen species and inhibiting pro-inflammatory enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Shares the hydroxy-dimethoxyphenyl group but differs in the ethanone moiety.
1-(4-Hydroxy-3-methoxyphenyl)methanediol: Similar structure with a methanediol group instead of the dihydropyridinone moiety.
Uniqueness
1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H17NO5 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
1-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C16H17NO5/c1-21-12-9-11(10-13(22-2)16(12)20)6-7-15(19)17-8-4-3-5-14(17)18/h3,5-7,9-10,20H,4,8H2,1-2H3 |
InChI Key |
JJKQRSNEGCOSOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCC=CC2=O |
Origin of Product |
United States |
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